2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid
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Overview
Description
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with a dimethyl group and an acetic acid moiety. This compound is used primarily in scientific research and chemical synthesis .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to maintain efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid
- 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
- 4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole
- 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
Uniqueness
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-8-4-3-7(6-10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDDYOGGXRVNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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